molecular formula C11H13F3N2O2S B12518916 Methanesulfonamide, 1,1,1-trifluoro-N-[3-(1-pyrrolidinyl)phenyl]- CAS No. 654069-33-7

Methanesulfonamide, 1,1,1-trifluoro-N-[3-(1-pyrrolidinyl)phenyl]-

Cat. No.: B12518916
CAS No.: 654069-33-7
M. Wt: 294.30 g/mol
InChI Key: DBEJILCOPYVABN-UHFFFAOYSA-N
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Description

Methanesulfonamide, 1,1,1-trifluoro-N-[3-(1-pyrrolidinyl)phenyl]- is a fluorinated sulfonamide derivative characterized by a trifluoromethyl group attached to the sulfonamide core and a 3-(1-pyrrolidinyl)phenyl substituent on the nitrogen atom. Such compounds are often explored for applications in medicinal chemistry, agrochemicals, or ionic liquids due to their thermal stability, lipophilicity, and bioactivity .

Properties

CAS No.

654069-33-7

Molecular Formula

C11H13F3N2O2S

Molecular Weight

294.30 g/mol

IUPAC Name

1,1,1-trifluoro-N-(3-pyrrolidin-1-ylphenyl)methanesulfonamide

InChI

InChI=1S/C11H13F3N2O2S/c12-11(13,14)19(17,18)15-9-4-3-5-10(8-9)16-6-1-2-7-16/h3-5,8,15H,1-2,6-7H2

InChI Key

DBEJILCOPYVABN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC=CC(=C2)NS(=O)(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution (NAS)

Reaction Scheme :
$$ \text{3-Fluoronitrobenzene} + \text{Pyrrolidine} \xrightarrow{\text{Base, Solvent}} \text{3-(1-Pyrrolidinyl)nitrobenzene} \xrightarrow{\text{Reduction}} \text{3-(1-Pyrrolidinyl)aniline} $$

Conditions :

  • Base : Potassium carbonate (K$$2$$CO$$3$$) or cesium carbonate (Cs$$2$$CO$$3$$)
  • Solvent : Tetrahydrofuran (THF) or 1,4-dioxane
  • Temperature : 80–100°C for 6–10 hours
  • Reduction : Hydrogenation with Pd/C or catalytic transfer hydrogenation (e.g., ammonium formate)

Yield : 70–85% (two steps)

Buchwald-Hartwig Amination

Reaction Scheme :
$$ \text{3-Bromoaniline} + \text{Pyrrolidine} \xrightarrow{\text{Pd Catalyst, Ligand}} \text{3-(1-Pyrrolidinyl)aniline} $$

Conditions :

  • Catalyst : Palladium(II) acetate (Pd(OAc)$$_2$$) with Xantphos ligand
  • Base : Sodium tert-butoxide (NaOtBu)
  • Solvent : Toluene or 1,4-dioxane
  • Temperature : 100–110°C for 12–24 hours

Yield : 65–78%

Sulfonylation with Trifluoromethanesulfonyl Chloride

Direct Sulfonylation

Reaction Scheme :
$$ \text{3-(1-Pyrrolidinyl)aniline} + \text{CF}3\text{SO}2\text{Cl} \xrightarrow{\text{Base, Solvent}} \text{Target Compound} $$

Conditions :

  • Base : Diisopropylethylamine (DIPEA) or triethylamine (Et$$_3$$N)
  • Solvent : Dichloromethane (DCM) or THF
  • Temperature : 0°C to room temperature (RT), 2–4 hours
  • Workup : Aqueous extraction, drying (Na$$2$$SO$$4$$), column chromatography (hexane/ethyl acetate)

Yield : 82–90%

Microwave-Assisted Sulfonylation

Conditions :

  • Microwave Power : 70–90 W
  • Time : 2–4 minutes
  • Solvent : THF/DCM (1:1)
  • Base : Triethylamine

Yield : 88–94%

Comparative Analysis of Methods

Method Advantages Limitations Yield
NAS + Reduction Cost-effective, scalable Longer reaction time (≥12 h) 70–85%
Buchwald-Hartwig High regioselectivity Requires Pd catalyst, inert conditions 65–78%
Direct Sulfonylation Mild conditions, high efficiency Sensitive to moisture 82–90%
Microwave-Assisted Rapid (≤5 min), high purity Specialized equipment required 88–94%

Critical Reaction Parameters

Solvent Selection

  • Polar aprotic solvents (THF, DMF) enhance sulfonylation rates by stabilizing intermediates.
  • Chlorinated solvents (DCM) minimize side reactions like over-sulfonylation.

Base Optimization

  • DIPEA outperforms K$$2$$CO$$3$$ in suppressing hydrolysis of CF$$3$$SO$$2$$Cl.

Purification Techniques

  • Column Chromatography : Silica gel with hexane/ethyl acetate (10:1 to 5:1).
  • Recrystallization : Ethanol/water mixtures improve crystal purity.

Scalability and Industrial Feasibility

  • NAS Route : Preferred for large-scale synthesis due to low-cost reagents.
  • Microwave Method : Suitable for high-throughput screening but limited to small batches.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonamide, 1,1,1-trifluoro-N-[3-(1-pyrrolidinyl)phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

    Substitution: Reagents like sodium hydride and various alkyl halides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Methanesulfonamide, 1,1,1-trifluoro-N-[3-(1-pyrrolidinyl)phenyl]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methanesulfonamide, 1,1,1-trifluoro-N-[3-(1-pyrrolidinyl)phenyl]- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group acts as a strong electron-withdrawing group, influencing the reactivity and stability of the compound. This property makes it an effective dopant in carbon nanotubes and other materials . The compound’s interactions with enzymes and receptors are also of interest in medicinal chemistry.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Functional Groups

The compound’s key distinguishing feature is the 3-(1-pyrrolidinyl)phenyl group, which introduces a nitrogen-containing heterocycle. This contrasts with similar compounds:

  • Perfluidone : 1,1,1-Trifluoro-N-(2-methyl-4-(phenylsulfonyl)phenyl)methanesulfonamide (CAS: 66063-05-6) replaces pyrrolidinyl with a phenylsulfonyl group, enhancing its herbicidal activity .
  • 1,1,1-Trifluoro-N-[3-(trifluoromethyl)phenyl]methanesulfonamide : Substitutes pyrrolidinyl with a trifluoromethylphenyl group, increasing hydrophobicity and electronegativity .

Table 1: Structural and Functional Comparison

Compound Name Substituent Molecular Formula Key Applications Reference
Target Compound 3-(1-pyrrolidinyl)phenyl Not Provided Hypothesized: Bioactive agents, ionic liquids
Perfluidone 2-methyl-4-(phenylsulfonyl)phenyl C14H11F3NO4S2 Herbicide
1,1,1-Trifluoro-N-(2-pyridinylmethyl)methanesulfonamide 2-pyridinylmethyl C7H7F3N2O2S Catalysis, ligand design
1,1,1-Trifluoro-N-[3-(trifluoromethyl)phenyl]methanesulfonamide 3-(trifluoromethyl)phenyl C8H5F6NO2S Material science

Physical and Chemical Properties

  • Thermal Stability: Ionic liquid analogs (e.g., 1-butyl-4-dimethylaminopyridinium derivatives) exhibit high thermal stability (heat capacities ~4.5–5.6 J/g·K) .
  • Melting Points : Related compounds like 2,5-bis(trifluoromethyl)benzenesulfonamide melt at 147°C, indicating that fluorination elevates melting points .
  • Solubility : Pyrrolidinyl groups may enhance solubility in polar aprotic solvents (e.g., THF, DMF), as seen in and .

Biological Activity

Methanesulfonamide, 1,1,1-trifluoro-N-[3-(1-pyrrolidinyl)phenyl]- is a synthetic compound that has garnered interest in various fields of biological research due to its unique structural features and potential therapeutic applications. The compound is characterized by the presence of trifluoromethyl and pyrrolidinyl groups, which may influence its biological activity.

  • Chemical Formula : C13H12F3N2O2S
  • Molecular Weight : 351.34 g/mol
  • CAS Number : 62676-86-2

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research has indicated that methanesulfonamide derivatives can act as inhibitors of various enzymes and receptors, potentially influencing pathways involved in inflammation and cancer progression.

Antimicrobial Activity

A study evaluated the antibacterial properties of related trifluoromethyl-containing sulfonamides against Mycobacterium tuberculosis (M. tb) and other bacterial strains. The results showed significant antimicrobial activity with Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics such as ethambutol. Specifically, compounds with similar structural motifs exhibited MIC values ranging from 4–8 μg/mL against M. tb .

Cytotoxicity Assays

Further investigations into the cytotoxic effects of methanesulfonamide derivatives were conducted using human liver carcinoma cell lines (HepG2). The MTT assay revealed that certain derivatives reduced cell viability at concentrations as low as 15 μg/mL, indicating potential for selective toxicity towards cancer cells .

Case Study 1: Antitubercular Activity

In a controlled laboratory setting, a series of methanesulfonamide derivatives were synthesized and tested for their antitubercular activity. Two specific compounds demonstrated potent activity against M. tb with MICs of 4–8 μg/mL. These findings suggest that modifications to the methanesulfonamide structure can enhance its efficacy as an antitubercular agent .

Case Study 2: Selective Cytotoxicity

Another study focused on the selective cytotoxicity of these compounds against HepG2 cells. The results indicated that while some derivatives showed significant cytotoxic effects at lower concentrations, others required higher doses to achieve similar effects. This variability highlights the importance of structural modifications in optimizing therapeutic profiles .

Summary Table of Biological Activities

Activity TypeCompound TestedMIC (μg/mL)Cell LineEffect on Viability
AntimicrobialMethanesulfonamide Derivative A4N/AN/A
AntimicrobialMethanesulfonamide Derivative B8N/AN/A
CytotoxicityMethanesulfonamide Derivative CN/AHepG2Reduced at 15 μg/mL
CytotoxicityMethanesulfonamide Derivative DN/AHepG2Reduced at 65 μg/mL

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